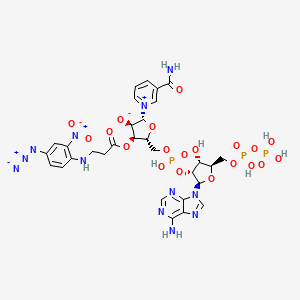
2,4-Diaminopteridine-6-carbaldehyde
Vue d'ensemble
Description
2,4-Diaminopteridine-6-carbaldehyde is a member of the class of pteridines. It is a pteridine in which the hydrogens at positions 2 and 4 are replaced by amino groups, while that at position 6 is replaced by a carbaldehyde group .
Synthesis Analysis
A series of new 6-substituted 2,4-diaminopteridines and pterins have been synthesized by nucleophilic displacement reactions at the side chain of 6-bromomethyl-2,4-diaminopteridine . Acid and base hydrolyses allow easy conversion of the 2,4-diaminopteridines into the corresponding pterins .Molecular Structure Analysis
The molecular formula of 2,4-Diaminopteridine-6-carbaldehyde is C7H6N6O . The average mass is 190.162 Da and the monoisotopic mass is 190.06031 Da . The InChI string is InChI=1S/C7H6N6O/c8-5-4-6 (13-7 (9)12-5)10-1-3 (2-14)11-4/h1-2H, (H4,8,9,10,12,13) .Chemical Reactions Analysis
The structural proof of the newly synthesized compounds is derived from the straightforward reaction pathways as well as by their UV spectra in comparison to 2,4-diaminopteridine and pterin, their NMR spectra, and the elemental analyses .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
2,4-Diaminopteridine-6-carbaldehyde is a compound that has been studied for its chemical properties and potential in synthesis. For instance, Sato and Saito (1988) explored the synthesis of pteridine‐6‐carboxylic acids from related pteridines, including compounds like 2,4-diaminopteridine-6-carbaldehyde. They achieved this through permanganate oxidation, a process important for generating specific pteridine compounds under mild conditions (Sato & Saito, 1988).
Choudhury et al. (2008) reported on a chemoselective substitution process involving the 4-amino-6-chloropyrimidine ring system, which also involves compounds structurally related to 2,4-diaminopteridine-6-carbaldehyde. This research highlights the potential of these compounds in chemoselective synthesis, providing pathways to produce diaminopyrimidine aldehydes (Choudhury et al., 2008).
Medicinal Chemistry and Biological Studies
Research by Rosowsky et al. (1995) investigated the structure-activity relationships of various 2,4-diaminopteridines, including derivatives of 2,4-diaminopteridine-6-carbaldehyde, for their inhibitory effects on dihydrofolate reductase enzymes from different organisms. Such studies are crucial for developing selective inhibitors for microbial enzymes, which can be applied in the treatment of infections (Rosowsky, Hynes, & Queener, 1995).
In the field of bioorganic and medicinal chemistry, Xu et al. (2008) explored the synthesis and properties of a series of 4-aminopyrimidine-5-carbaldehyde oximes, which are structurally related to 2,4-diaminopteridine-6-carbaldehyde. These compounds were found to be potent and selective inhibitors of EGFR and ErbB-2 tyrosine kinases, demonstrating the potential therapeutic applications of such compounds (Xu et al., 2008).
Safety and Hazards
Orientations Futures
The future directions of 2,4-Diaminopteridine-6-carbaldehyde research could involve further exploration of its synthesis and properties. The development of new 6-substituted 2,4-diaminopteridines and pterins through nucleophilic displacement reactions presents potential avenues for future research .
Propriétés
IUPAC Name |
2,4-diaminopteridine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6O/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4/h1-2H,(H4,8,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSIXCBKOMWSBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195372 | |
| Record name | 2,4-Diamino-6-pteridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4261-17-0 | |
| Record name | 2,4-Diamino-6-pteridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4261-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diamino-6-pteridinecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diamino-6-pteridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,2S,4S,5'R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol](/img/structure/B1227596.png)
![1,3,5-trihydroxy-2,7-dimethyl-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B1227597.png)

![2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B1227605.png)
![4-[[7-Methyl-4-(phenylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine](/img/structure/B1227610.png)






![1-(3-Chlorophenyl)-3-[2-(dimethylamino)-2-phenylethyl]thiourea](/img/structure/B1227620.png)